molecular formula C10H14N3O13P3-4 B1261554 5-methyl-dCTP(4-)

5-methyl-dCTP(4-)

Katalognummer: B1261554
Molekulargewicht: 477.15 g/mol
InChI-Schlüssel: NGYHUCPPLJOZIX-XLPZGREQSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Overview of Deoxyribonucleoside Triphosphates and Modified Nucleotides

Deoxyribonucleoside triphosphates (dNTPs) are the fundamental precursors for DNA synthesis. The four standard dNTPs are deoxyadenosine (B7792050) triphosphate (dATP), deoxyguanosine triphosphate (dGTP), deoxycytidine triphosphate (dCTP), and deoxythymidine triphosphate (dTTP). These molecules serve a dual purpose in DNA replication: they act as the substrates that are incorporated into the growing DNA strand and provide the energy required for the polymerization reaction. doubtnut.comvedantu.cominfinitylearn.comdoubtnut.com The energy is derived from the cleavage of the high-energy terminal phosphate (B84403) bonds. vedantu.com

Beyond these four canonical bases, a variety of modified nucleotides exist in both DNA and RNA. nih.gov These modifications, which occur after transcription or can be incorporated during replication, add a layer of regulatory information to the genetic material. nih.govdanaher.com They can influence DNA stability, gene expression, and protein-DNA interactions. danaher.comalliedacademies.org In biotechnology, modified nucleotides are invaluable tools for a range of applications, including DNA sequencing and the polymerase chain reaction (PCR). baseclick.eu

Significance of Cytosine Modifications in DNA

Cytosine methylation is a widespread and significant epigenetic modification in both prokaryotes and eukaryotes. nih.govnih.gov This process involves the addition of a methyl group to the fifth carbon of the cytosine base, forming 5-methylcytosine (B146107) (5mC). nih.govceric-eric.eu In the human genome, a significant portion of cytosines, particularly in the context of CpG dinucleotides, are methylated. apexbt.com This modification is a key regulator of gene expression, often associated with gene silencing. nih.govnih.gov The patterns of DNA methylation are crucial for normal development and cellular differentiation, and aberrant methylation is linked to various diseases, including cancer. nih.govnih.gov

The introduction of 5-methylcytosine into DNA can occur post-replicatively through the action of DNA methyltransferases. nih.gov Alternatively, the modified deoxynucleotide, 5-methyl-dCTP, can be directly incorporated into a new DNA strand during replication or repair processes. nih.govnih.gov This direct incorporation provides a mechanism for establishing and maintaining methylation patterns. The presence of 5-methylcytosine can also influence the local structure of DNA and its interactions with proteins. ceric-eric.eu

Historical Context of 5-methyl-dCTP Research in Biological Systems

Early research into 5-methyl-dCTP was often linked to the study of bacteriophages, some of which have genomes where cytosine is entirely replaced by 5-methylcytosine. nih.govnih.gov For instance, bacteriophage XP-12 was found to induce the synthesis of a unique enzyme, 5-methyl-dCTP deaminase, which converts 5-methyl-dCTP to dTTP, highlighting a novel pathway for thymine (B56734) biosynthesis. nih.gov

A significant development in the application of 5-methyl-dCTP came with the advent of the polymerase chain reaction (PCR). In 1991, researchers demonstrated that 5-methyl-dCTP could replace dCTP in PCR to produce fully methylated DNA fragments. nih.govoup.com This technique proved invaluable for studying the effects of DNA methylation on restriction enzyme activity and for defining the specificity of methyl-dependent endonucleases. oup.comoup.com However, initial experiments also revealed that the substitution of dCTP with 5-methyl-dCTP could inhibit the amplification of some DNA templates, a challenge that was later overcome by modifying PCR conditions. nih.govoup.comresearchgate.net Further research has explored the direct introduction of 5-methyl-dCTP into cells, which has been shown to induce DNA hypermethylation and lead to developmental changes. jenabioscience.comjenabioscience.com

Interactive Data Table: Properties of 5-methyl-dCTP

PropertyValueSource
Molecular Formula C10H18N3O13P3 (free acid) trilinkbiotech.com
Molecular Weight 481.10 g/mole (free acid) trilinkbiotech.com
Purity ≥95% by AX-HPLC trilinkbiotech.com
Extinction Coefficient 8,900 Lmol-1cm-1 at 278 nm trilinkbiotech.com
Storage -20°C or below trilinkbiotech.com

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H14N3O13P3-4

Molekulargewicht

477.15 g/mol

IUPAC-Name

[[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H18N3O13P3/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/p-4/t6-,7+,8+/m0/s1

InChI-Schlüssel

NGYHUCPPLJOZIX-XLPZGREQSA-J

Isomerische SMILES

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

Kanonische SMILES

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

Herkunft des Produkts

United States

Enzymatic Synthesis and Metabolic Regulation of 5 Methyl Dctp

Pathways of 5-methyl-dCTP Biosynthesis

The formation of 5-methyl-dCTP within the cell can occur through distinct metabolic routes, primarily the salvage of pre-existing methylated nucleosides.

While de novo synthesis is a primary route for the production of canonical deoxyribonucleotides, its direct contribution to the 5-methyl-dCTP pool is less characterized. The methylation of cytosine to form 5-methylcytosine (B146107) is a key epigenetic modification that primarily occurs post-replicatively on the DNA polymer, catalyzed by DNA methyltransferases. acs.org However, the degradation of methylated DNA can release 5-methyl-deoxycytidine, which can then enter the salvage pathway. mdpi.com

The salvage pathway represents a significant route for the generation of 5-methyl-dCTP. This pathway involves the phosphorylation of 5-methyl-deoxycytidine, a product of methylated DNA degradation. mdpi.com

Key enzymatic steps in this pathway include:

Phosphorylation of 5-methyl-deoxycytidine: Wild-type human deoxycytidine kinase (dCK) is capable of phosphorylating 5-methyl-deoxycytidine (5-Me-dC) to its monophosphate form, 5-methyl-deoxycytidine-5'-monophosphate (5-methyl-dCMP). nih.gov This initial phosphorylation is a critical step for its entry into the nucleotide pool. nih.gov

Further Phosphorylation: Following the initial phosphorylation by dCK, subsequent phosphorylation events are required to convert 5-methyl-dCMP to its diphosphate (B83284) (5-methyl-dCDP) and ultimately its triphosphate (5-methyl-dCTP) forms. ontosight.ai This sequential phosphorylation is carried out by nucleoside monophosphate kinases and nucleoside diphosphate kinases. nih.gov However, the phosphorylation of 5-methyl-dCMP by cytidine (B196190) monophosphate kinase (CMPK1) is inefficient due to the enzyme's stringent specificity, which acts as a significant barrier to the formation of 5-methyl-dCTP. nih.govresearchgate.net

Mammalian cells can take up and incorporate labeled 5-methyl-deoxycytidine during replication, indicating the presence of kinases that can phosphorylate it to 5-methyl-dCTP. mdpi.com

De Novo Synthesis Contributions

Enzymatic Regulation of Intracellular 5-methyl-dCTP Pool Homeostasis

To prevent the potentially harmful incorporation of 5-methyl-dCTP into DNA, which could alter gene expression patterns, cells have evolved robust enzymatic mechanisms to control its intracellular levels. oup.comapexbt.com These mechanisms primarily involve hydrolysis and degradation of 5-methyl-dCTP and its precursors.

The enzyme dCTP pyrophosphatase 1 (DCTPP1), also known as XTP3-transactivated protein A, plays a crucial role in maintaining the homeostasis of the dNTP pool. portlandpress.com DCTPP1 is a member of the MazG-like nucleoside triphosphate pyrophosphatase (NTP-PPase) superfamily and is ubiquitously distributed in the nucleus, cytosol, and mitochondria. portlandpress.comresearchgate.net

DCTPP1 catalyzes the hydrolysis of deoxynucleoside triphosphates to their corresponding monophosphates. uniprot.orghmdb.ca It exhibits a strong preference for dCTP and its analogs, including 5-methyl-dCTP. uniprot.orghmdb.ca In fact, DCTPP1 can hydrolyze 5-methyl-dCTP more efficiently than dCTP itself. researchgate.netbiorxiv.org The enzyme hydrolyzes 5-methyl-dCTP to 5-methyl-dCMP and pyrophosphate. researchgate.net This activity serves a "house-cleaning" function by preventing the incorporation of modified nucleotides like 5-methyl-dCTP into DNA, which could otherwise lead to undesirable epigenetic changes. researchgate.net

Studies have shown that DCTPP1-deficient cells accumulate high levels of dCTP and are hypersensitive to 5-methyl-2'-deoxycytidine (B118692), highlighting the enzyme's central role in managing the levels of these nucleotides. portlandpress.comoncotarget.com

Table 1: Kinetic Parameters of DCTPP1 for Various Substrates

Data compiled from multiple sources. researchgate.netuniprot.org

Another critical control point in preventing the accumulation of 5-methyl-dCTP is the deamination of its precursors. oup.com Enzymes with deaminase activity can convert methylated cytidine compounds into thymidine (B127349) derivatives, effectively removing them from the cytosine nucleotide pool.

5-methyl-dCMP deaminase: This enzyme plays a crucial role by deaminating 5-methyl-dCMP to thymidine monophosphate (TMP). oup.comresearchgate.net This reaction is very rapid and serves as a key mechanism to prevent the re-incorporation of 5-methylcytosine into DNA. nih.govnih.gov Human mature sperm cells have been shown to possess high 5-methyl-dCMP deaminase activity. researchgate.netnih.gov

dCTP deaminase: While the primary role of dCTP deaminase is to convert dCTP to dUTP, some forms of this enzyme can also act on methylated substrates. ontosight.ai For example, the bacteriophage XP-12 induces a unique 5-methyl-dCTP deaminase that converts 5-methyl-dCTP to dTTP. nih.gov A human enzyme, CDADC1, has been shown to have moderate activity on 5-methyl-dCTP, but not on 5-methyl-dCMP. xray.cz

Cytidine deaminase: This enzyme can deaminate 5-methyl-deoxycytidine to thymidine, further contributing to the removal of methylated cytidine nucleosides from the salvage pathway. oup.comnih.gov

The cell employs a multi-layered defense system to prevent the random incorporation of modified nucleotides like 5-methyl-dCTP into the genome. These "sanitizing" mechanisms are essential for maintaining genomic integrity. mdpi.commdpi.comresearchgate.net

Key strategies include:

Hydrolysis by Pyrophosphatases: As discussed, enzymes like DCTPP1 act as gatekeepers by hydrolyzing modified triphosphates such as 5-methyl-dCTP, converting them to their monophosphate forms, which are not substrates for DNA polymerases. researchgate.netbiorxiv.orgresearchgate.net

Deamination of Precursors: The rapid deamination of 5-methyl-dCMP to TMP by 5-methyl-dCMP deaminase is a critical step that shunts the methylated precursor away from the pathway leading to 5-methyl-dCTP formation. researchgate.netresearchgate.net

Discrimination by Kinases: The inefficiency of certain kinases, such as CMPK1, in phosphorylating 5-methyl-dCMP to its diphosphate form serves as a significant bottleneck, limiting the amount of 5-methyl-dCTP that can be synthesized. nih.govresearchgate.net This stringent substrate specificity of kinases is a key preventative measure. nih.govresearchgate.net

Together, these enzymatic activities create a robust system that ensures the fidelity of DNA replication and prevents the random and potentially disruptive incorporation of 5-methylcytosine. oup.comresearchgate.net

Table 2: Compound Names

Dna Polymerase Mediated Incorporation of 5 Methyl Dctp into Dna

Enzymatic Selectivity and Substrate Efficiency of DNA Polymerases

The incorporation of modified nucleotides is critically dependent on the catalytic pocket of the DNA polymerase. The addition of a methyl group at the C5 position of the cytosine base, which projects into the major groove of the DNA double helix, can influence the interaction between the incoming nucleotide and the enzyme.

The efficiency with which DNA polymerases incorporate 5-methyl-dCTP varies significantly across different polymerase families. Extensive research has shown that many common DNA polymerases can utilize 5-methyl-dCTP, some with an efficiency equal to or even greater than that for the natural dCTP. acs.orgnih.gov

A systematic study analyzing nine different DNA polymerases found that 5-methyl-dCTP was a superior substrate compared to dCTP for most of the enzymes tested. acs.orgnih.gov For instance, T4 DNA polymerase showed a remarkable preference for 5-methyl-dCTP, achieving an incorporation percentage of nearly 87% in competitive assays. acs.orgnih.gov Similarly, polymerases like Taq and the Klenow fragment (exo-) also incorporate 5-methyl-dCTP effectively. researchgate.net Research indicates that the Klenow fragment (exo-) incorporates 5-methyl-dCTP with a much higher efficiency than canonical dCTP. researchgate.net

For the high-fidelity Q5 DNA polymerase, studies have demonstrated that 5-methyl-dCTP is incorporated into DNA as efficiently as dCTP. researchgate.netnih.gov The archaeal polymerase Vent(exo-), known for its thermostability, is also capable of using 5-methyl-dCTP, although PCR amplification of GC-rich regions can be challenging due to the increased stability of the methylated product DNA. oup.comnih.govnih.gov The Y-family polymerase Dpo4 incorporates 5-methyl-dCTP opposite a guanine (B1146940) template with an efficiency similar to that of dCTP. nih.gov

Kinetic studies have confirmed these observations, showing favorable K_M_ values for 5-methyl-dCTP with enzymes like Taq and Vent(exo-). nih.gov This broad acceptance suggests that the C5-methyl group does not create significant steric hindrance within the active sites of these polymerases and may, in some cases, establish favorable interactions that enhance incorporation.

DNA PolymeraseFamilyRelative Incorporation Efficiency (5-methyl-dCTP vs. dCTP)Reference
TaqASuperior to dCTP; shows a lower K_M_ value for 5-methyl-dCTP. acs.orgnih.gov
Q5B (High-Fidelity)Incorporated as efficiently as dCTP. researchgate.netnih.gov
T4BSuperior to dCTP; highest preference among polymerases tested in one study (87% incorporation). acs.orgnih.gov
Vent(exo-)B (Archaea)Good substrate, superior to dCTP. Amplification can be inhibited by increased product stability. acs.orgnih.govnih.govnih.gov
Dpo4YIncorporated with similar efficiency as dCTP opposite guanine. nih.gov
Klenow fragment (exo-)AIncorporated with much higher efficiency than dCTP. researchgate.net
Table 1. Comparative efficiency of 5-methyl-dCTP incorporation by various DNA polymerases. The data reflects findings from competitive assays and kinetic studies.

The structural basis for the broad acceptance of 5-methyl-dCTP lies in the positioning of the C5-methyl group. In the Watson-Crick base pair, the C5 position of cytosine is located in the major groove of the DNA double helix. When a new nucleotide is incorporated, the DNA polymerase active site primarily makes contact with the sugar-phosphate backbone and the hydrogen-bonding face of the base. The major groove is typically more exposed and less constrained by the enzyme's active site.

For most polymerases, the active site is spacious enough to accommodate the relatively small methyl group without significant steric clashes. Structural studies on DNA duplexes have shown that the methyl group can enhance hydrophobic interactions and improve base stacking, which contributes to the stability of the DNA. mdpi.comnih.gov It is hypothesized that similar favorable hydrophobic interactions may occur between the methyl group and nonpolar amino acid residues in the polymerase active site, potentially explaining why some polymerases exhibit a preference for 5-methyl-dCTP over dCTP. nih.gov

While crystal structures exist for polymerases complexed with DNA containing lesions or other modifications, specific structural data of a polymerase active site captured during the incorporation of an incoming 5-methyl-dCTP is not extensively documented. However, the kinetic data strongly suggest that the modification is well-tolerated and does not disrupt the precise geometry required for catalysis in a wide range of polymerases.

Comparative Analysis of 5-methyl-dCTP versus Canonical dCTP Incorporation Kinetics by Diverse Polymerases (e.g., Taq, Q5, T4, Vent(exo-), Dpo4, Klenow fragment)

Consequences of 5-methyl-dCTP Incorporation on DNA Structure and Function

The substitution of cytosine with 5-methylcytosine (B146107) has significant and well-documented effects on the properties of the resulting DNA strand.

One of the most valuable applications of 5-methyl-dCTP is its use in the polymerase chain reaction (PCR) to generate DNA strands that are fully and specifically methylated at every cytosine position. apexbt.comneb.com By completely replacing dCTP with 5-methyl-dCTP in the PCR reaction mix, researchers can synthesize defined DNA substrates where all cytosines are 5-methylcytosines. oup.comnih.govoup.com

These fully methylated DNA molecules are indispensable tools for a variety of applications. apexbt.com They serve as critical substrates for studying the specificity of methyl-sensitive and methyl-dependent restriction endonucleases, for investigating the binding affinity of proteins that recognize methylated DNA, and for exploring the functional consequences of DNA methylation in vitro. oup.comapexbt.com

This enhanced stability is attributed to two primary factors:

Enhanced Base Stacking: The hydrophobic methyl group improves stacking interactions with adjacent bases in the helix, contributing favorably to the thermodynamics of the duplex. nih.gov

Hydrophobic Effects: The methyl group displaces water molecules from the DNA surface, a process that is entropically favorable and contributes to the stability of the duplex.

In terms of conformation, DNA containing 5-methylcytosine is generally stiffer and exhibits reduced backbone flexibility compared to unmethylated DNA. mdpi.complos.org This increased rigidity can affect the DNA's ability to bend or wrap, which has implications for processes like nucleosome formation. The practical consequence of this increased stability is observed during PCR amplification with 5-methyl-dCTP, where the higher melting temperature of the methylated product can inhibit strand denaturation, sometimes necessitating higher denaturation temperatures (e.g., 100°C) or the addition of destabilizing agents to achieve efficient amplification. oup.comnih.govnih.gov

PropertyEffect of 5-methylcytosine IncorporationUnderlying MechanismReference
Duplex Thermal Stability (T_m_)Increased (stabilizing)Enhanced base stacking, favorable hydrophobic interactions. mdpi.comnih.govresearchgate.netacs.org
ConformationIncreased stiffness, reduced backbone flexibility.Steric and hydrophobic effects of the methyl group. mdpi.complos.org
PCR AmplificationMay require higher denaturation temperatures.Increased T_m_ of the fully methylated DNA product inhibits strand separation. oup.comnih.gov
Table 2. Summary of the consequences of 5-methyl-dCTP incorporation on DNA properties.

Role of 5 Methyl Dctp in Epigenetic Mechanisms and Dna Methylation Dynamics

Contribution to C5-Methylcytosine (5mC) Establishment in Genomic DNA

The primary role of 5-methyl-dCTP in epigenetics lies in its ability to be incorporated into DNA, thereby directly contributing to the pool of 5-methylcytosine (B146107) (5mC), often referred to as the "fifth base" of DNA. biomodal.com This process can occur through both the canonical enzymatic pathways of DNA methylation and through direct incorporation during DNA synthesis.

Fidelity of Maintenance Methylation during DNA Replication

Following DNA replication, the newly synthesized strand is initially unmethylated. The maintenance methyltransferase, DNMT1, recognizes these hemimethylated sites (where only the parental strand is methylated) and copies the methylation pattern to the new strand, ensuring the faithful inheritance of methylation patterns through cell division. nih.govepigenie.com The presence of 5-methyl-dCTP in the cellular nucleotide pool can influence this process. As a direct precursor, its incorporation during DNA synthesis can bypass the need for subsequent enzymatic methylation at that specific site, directly contributing to the maintenance of the methylated state. mdpi.com Studies have shown that 5-methyl-dCTP is an excellent analog of dCTP and can be efficiently incorporated into DNA by various DNA polymerases. mdpi.comresearchgate.net

Influence on Gene Expression Regulation

The incorporation of 5-methyl-dCTP into DNA, and the resulting 5mC modification, has profound effects on the regulation of gene expression. This is largely achieved through the modulation of transcription.

Mechanisms of Transcriptional Repression and Gene Silencing Initiated by 5-methyl-dCTP Incorporation

The presence of 5mC in promoter regions is strongly correlated with transcriptional repression and gene silencing. biomodal.comepigenie.comnih.govpnas.org There are several mechanisms by which this occurs. The methyl group of 5mC can physically hinder the binding of transcription factors to their recognition sequences in the DNA. oup.com For example, the incorporation of 5-methyl-dCTP has been shown to block the binding of the transcription factor AP-2 to its recognition site. oup.com

Furthermore, methylated DNA can be recognized by specific methyl-CpG-binding domain (MBD) proteins. nih.gov These proteins, in turn, recruit co-repressor complexes that include histone deacetylases (HDACs) and histone methyltransferases. nih.gov This leads to the deacetylation and methylation of histones, resulting in a more condensed chromatin structure that is inaccessible to the transcriptional machinery, effectively silencing gene expression. nih.gov The introduction of 5-methyl-dCTP into cells has been experimentally demonstrated to induce gene silencing. nih.govoup.comnih.gov

Correlation with Methylation Patterns in Promoter Regions

The density and location of 5mC within promoter regions are critical determinants of gene expression. CpG islands, which are stretches of DNA with a high frequency of CpG dinucleotides, are often located in the promoter regions of genes. pnas.orgamegroups.org In normally active genes, these CpG islands are typically unmethylated. biomodal.com Conversely, the hypermethylation of CpG islands in promoter regions is a hallmark of transcriptionally silenced genes. pnas.orgamegroups.org

The direct incorporation of 5-methyl-dCTP can contribute to the establishment of these repressive methylation patterns. Studies have shown that introducing 5-methyl-dCTP into cells can lead to increased methylation in the promoter regions of specific genes, correlating with their silencing. oup.comnih.gov For instance, electroporation of Chinese hamster ovary (CHO) cells with 5-methyl-dCTP resulted in the silencing of the APRT gene, which was accompanied by the methylation of CpG doublets in its promoter region. nih.gov It's important to note that the initial incorporation of 5-methyl-dCTP may act as a trigger, initiating a cascade of further methylation events that solidify the silenced state of the gene. nih.gov

Interactions with Chromatin Architecture and Associated Proteins

The influence of 5-methyl-dCTP extends beyond direct gene regulation to the broader organization of chromatin. The resulting 5mC modification plays a crucial role in shaping the physical structure of the genome and mediating interactions with a host of nuclear proteins.

As mentioned previously, the presence of 5mC attracts MBD proteins, which are key players in chromatin remodeling. nih.gov The recruitment of these proteins and their associated co-repressor complexes leads to a more compact and transcriptionally repressive chromatin environment, often referred to as heterochromatin. nih.gov This process involves modifications to histone proteins, such as deacetylation and methylation, which alter their charge and interaction with DNA, leading to a tighter packaging of the chromatin fiber. nih.gov

The relationship between DNA methylation and chromatin structure is bidirectional. While DNA methylation can induce changes in chromatin, the chromatin context itself can influence DNA methylation patterns. For example, joint studies of DNA methylation and chromatin conformation have revealed that spatially close DNA sequences often display coordinated methylation patterns. portlandpress.com Furthermore, the binding of architectural proteins like CTCF, which is involved in organizing chromatin loops, can be sensitive to the methylation status of its binding sites. portlandpress.com The introduction of 5-methyl-dCTP, by altering local methylation patterns, can therefore have cascading effects on the three-dimensional organization of the genome.

Recruitment of Histone-Modifying Enzymes and Chromatin Remodelers

The binding of MBD proteins to DNA sites methylated via the incorporation of 5-methyl-dCTP is the crucial first step in a hierarchical process that culminates in chromatin condensation and gene silencing. nih.govfrontiersin.org MBD proteins serve as recruiting platforms, attracting a variety of corepressor complexes that directly modify chromatin structure. frontiersin.orgwikipedia.org This chain of events effectively translates the DNA methylation signal into a change in the physical accessibility of the gene to the transcriptional machinery. jenabioscience.com

Key among the recruited factors are histone-modifying enzymes and ATP-dependent chromatin remodelers. frontiersin.orgwikipedia.org

Histone-Modifying Enzymes: MBD proteins, such as MeCP2 and MBD2, recruit histone deacetylase (HDAC) complexes. wikipedia.orgsdbonline.org HDACs catalyze the removal of acetyl groups from lysine (B10760008) residues on histone tails. This deacetylation increases the positive charge of the histones, strengthening their interaction with the negatively charged DNA backbone and leading to a more compact, transcriptionally repressive chromatin state known as heterochromatin. sdbonline.orguni-muenchen.de Additionally, some MBD proteins recruit histone methyltransferases (HMTs), which can add methyl groups to histones (e.g., H3K9 methylation), creating further repressive marks. unil.chfrontiersin.org

Chromatin Remodelers: MBD proteins also recruit large, multi-subunit ATP-dependent chromatin remodeling complexes, such as the Nucleosome Remodeling and Deacetylase (NuRD) complex. sdbonline.orgnih.gov The NuRD complex, which includes MBD2 or MBD3, utilizes the energy from ATP hydrolysis to slide, evict, or restructure nucleosomes. sdbonline.org This activity can reposition nucleosomes over promoter regions, physically blocking the assembly of the transcription initiation complex and thereby enforcing stable gene silencing. nih.govgoogle.com

The concerted action of these recruited factors—histone deacetylation, repressive histone methylation, and nucleosome remodeling—establishes a stable, condensed chromatin architecture that is refractory to transcription, providing a robust mechanism for long-term gene silencing initiated by the presence of 5-methylcytosine. nih.govfrontiersin.org

Table 2: Effector Complexes Recruited by MBD Proteins

Recruited Complex/EnzymeTypeFunctionConsequence
Histone Deacetylases (HDACs) Histone-Modifying EnzymeRemoves acetyl groups from histone tails. sdbonline.orgChromatin compaction and transcriptional repression. frontiersin.org
Histone Methyltransferases (HMTs) Histone-Modifying EnzymeAdds methyl groups to specific histone residues (e.g., H3K9). unil.chfrontiersin.orgCreates repressive histone marks, promotes heterochromatin formation. uni-muenchen.de
NuRD Complex Chromatin RemodelerUses ATP to reposition or restructure nucleosomes. sdbonline.orgBlocks access of transcription factors to DNA, leading to gene silencing. nih.gov

Interplay of 5 Methyl Dctp with Dna Demethylation and Repair Pathways

Role as a Substrate for Ten-Eleven Translocation (TET) Family Enzymes

Once incorporated into the genome, the methyl group of 5-methylcytosine (B146107) becomes a target for the Ten-Eleven Translocation (TET) family of enzymes. thegenomist.comwikipedia.org These enzymes are α-ketoglutarate and Fe(II)-dependent dioxygenases that initiate the process of active DNA demethylation. wikipedia.orgaimspress.com The TET family in mammals comprises three proteins (TET1, TET2, and TET3), all of which can catalyze the oxidation of 5mC. wikipedia.orgdoi.org This enzymatic activity is not directed at the free nucleotide 5-methyl-dCTP, but rather at the 5-methylcytosine base within the context of the DNA double helix. wikipedia.org The interaction between TET enzymes and 5mC is a critical control point in regulating the epigenetic landscape of the cell.

The catalytic action of TET enzymes on 5mC is a stepwise oxidative process. acs.org The first reaction converts 5-methylcytosine (5mC) into 5-hydroxymethylcytosine (B124674) (5hmC), a distinct epigenetic mark often referred to as the "sixth base" of the genome. wikipedia.orgepigenie.comnih.gov This conversion marks the entry point into the DNA demethylation pathway. wikipedia.org

The TET enzymes can catalyze further oxidation of 5hmC in a sequential manner. doi.orgresearchgate.net Through these iterative reactions, 5hmC is converted first to 5-formylcytosine (B1664653) (5fC) and subsequently to 5-carboxylcytosine (5caC). wikipedia.orgtaylorandfrancis.comoncotarget.com Each of these oxidized methylcytosine derivatives can be found in the genomic DNA of mammalian cells and may have distinct biological roles or exist as transient intermediates in the demethylation process. doi.orgacs.org

Table 1: Stepwise Oxidation of 5-methylcytosine by TET Enzymes

SubstrateEnzyme FamilyProductDescription
5-methylcytosine (5mC)TET (1, 2, 3)5-hydroxymethylcytosine (5hmC)The initial hydroxylation step, converting the methyl group to a hydroxymethyl group. wikipedia.orgepigenie.com
5-hydroxymethylcytosine (5hmC)TET (1, 2, 3)5-formylcytosine (5fC)The second oxidation step, converting the hydroxymethyl group to a formyl group. wikipedia.orgtaylorandfrancis.com
5-formylcytosine (5fC)TET (1, 2, 3)5-carboxylcytosine (5caC)The final oxidation step, converting the formyl group to a carboxyl group. wikipedia.orgtaylorandfrancis.com

The generation of these oxidized derivatives is fundamental to active, or replication-independent, DNA demethylation. nih.govtandfonline.com Following the TET-mediated oxidation, the cell employs two primary strategies to restore the original unmethylated cytosine.

One mechanism is referred to as passive demethylation . The presence of 5hmC at CpG sites can hinder the recognition and activity of the maintenance DNA methyltransferase, DNMT1, during DNA replication. nih.govfrontiersin.org This leads to a gradual, replication-dependent dilution of the methylation mark from the genome. frontiersin.orgbiorxiv.org

The more direct route is active demethylation , which relies on the further oxidized forms, 5fC and 5caC. researchgate.net These bases are recognized as "abnormal" by the cell's DNA repair machinery, specifically the Base Excision Repair (BER) pathway, which then actively removes them and replaces them with an unmodified cytosine. oncotarget.comoatext.comnih.gov Studies have shown that TET enzymes and the subsequent repair process are crucial for epigenetic reprogramming during development and in cell differentiation. researchgate.netnih.gov

Oxidation of 5-methylcytosine to 5-hydroxymethylcytosine (5hmC) and Subsequent Oxidized Derivatives

Cross-talk with Base Excision Repair (BER) Pathway Components

The active removal of TET-oxidized bases from DNA creates a direct link between epigenetic modification and DNA repair. The process is initiated when the oxidized bases 5fC and 5caC are recognized and excised by the enzyme Thymine (B56734) DNA Glycosylase (TDG). oncotarget.comoatext.comnih.gov TDG cleaves the N-glycosidic bond that links the modified base to the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site in the DNA. nih.gov

This AP site is then processed by other components of the BER pathway. researchgate.net AP Endonuclease 1 (APE1) cleaves the phosphodiester backbone at the AP site, creating a single-strand break with a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) end. nih.gov DNA Polymerase β (Pol β) is then recruited to remove the 5'-dRP moiety and fill the one-nucleotide gap using the opposite strand as a template. nih.gov The final step involves DNA Ligase (I or III), which seals the nick in the DNA backbone, restoring the integrity of the DNA strand with a standard cytosine in place of the original modified base. nih.gov This coordinated enzymatic cascade ensures the efficient and accurate replacement of oxidized methylcytosines. nih.gov

Table 2: Key BER Pathway Components in Active Demethylation

Enzyme/ProteinFunction in DemethylationReference
Thymine DNA Glycosylase (TDG)Recognizes and excises 5fC and 5caC, creating an AP site. oncotarget.comoatext.comnih.gov
AP Endonuclease 1 (APE1)Cleaves the phosphodiester backbone at the AP site. nih.gov
DNA Polymerase β (Pol β)Removes the 5'-dRP group and fills the single-nucleotide gap. nih.gov
DNA Ligase (I or III)Seals the final nick in the DNA strand to complete the repair. nih.gov

Impact on DNA Damage Response and Maintenance of Genomic Integrity

The process of active DNA demethylation, while essential for normal development and gene regulation, inherently involves the creation of DNA lesions, such as AP sites and single-strand breaks, which are intermediates in the BER pathway. researchgate.netportlandpress.com If these intermediates are not processed efficiently and correctly, they can pose a threat to genomic stability. frontiersin.org For example, the accumulation of unrepaired AP sites or strand breaks can lead to mutations or more complex DNA damage, such as double-strand breaks. frontiersin.org

Therefore, the regulation and efficiency of the TET-TDG-BER pathway are critical for maintaining genomic integrity. frontiersin.orgresearchgate.net Misregulation of this pathway, leading to inefficient clearance of 5fC and 5caC, has been linked to the accumulation of DNA damage. frontiersin.org Furthermore, the dynamic nature of DNA methylation itself is tied to genome stability; alterations in global or local methylation patterns can contribute to chromosomal instability and are a common feature of diseases like cancer. pnas.orgijbs.com There is also evidence of crosstalk between TET enzymes and key proteins of the DNA Damage Response (DDR), such as ATM and PARP1, suggesting a coordinated mechanism to manage DNA repair in the context of epigenetic reprogramming. aimspress.com This highlights the intricate balance cells must maintain between epigenetic flexibility and the preservation of the genetic code.

Biological and Physiological Implications of 5 Methyl Dctp Metabolism and Dna Incorporation

Role in Normal Cellular Processes

The precise control of DNA methylation patterns is fundamental to the orchestration of various biological phenomena, from the specialization of cells to the development of an entire organism. The availability of 5-methyl-dCTP is a key determinant in the establishment and maintenance of these essential epigenetic landscapes.

Cellular Differentiation Processes

DNA methylation is a critical component of the cellular memory that defines and maintains distinct cell lineages. researchgate.net The process of cellular differentiation involves widespread changes in DNA methylation, which is associated with the silencing of pluripotency genes and the activation of lineage-specific genes. biorxiv.org While the primary mechanism for establishing new methylation patterns is the enzymatic activity of de novo DNA methyltransferases (DNMT3A and DNMT3B), the intracellular pool of 5-methyl-dCTP can also influence global methylation levels. nih.gov

The enzyme dCTP pyrophosphatase 1 (DCTPP1) plays a significant role in this process by hydrolyzing 5-methyl-dCTP, thereby preventing its excessive incorporation into the genome. nih.govportlandpress.com This "sanitizing" function helps maintain the fidelity of DNA methylation patterns during cell division and differentiation. Modulation of DCTPP1 activity can, therefore, impact the differentiation process by altering the available pool of this modified nucleotide. For instance, in hematopoietic stem cells, proper differentiation relies on the precise regulation of DNA methylation to suppress multipotency genes and activate factors for specific blood cell lineages. nih.gov Dysregulation of the 5-methyl-dCTP pool could interfere with these carefully orchestrated methylation changes, thus affecting normal cellular differentiation.

Mammalian Development

The journey from a single fertilized egg to a complex multicellular organism is guided by a series of precisely timed epigenetic reprogramming events, including sweeping changes in DNA methylation. researchgate.netebi.ac.ukuniprot.org These dynamic shifts are essential for establishing totipotency in the early embryo and for the subsequent lineage specification. researchgate.netuniprot.org

Experiments involving the microinjection of 5-methyl-dCTP into early-stage embryos have highlighted the critical importance of maintaining a balanced nucleotide pool for normal development. In sea urchin and Xenopus laevis embryos, artificially increasing the intracellular concentration of 5-methyl-dCTP leads to its random incorporation into replicating DNA, resulting in hypermethylation. nih.govnih.govjenabioscience.com This perturbation of the normal methylation landscape disrupts gene expression and ultimately causes developmental arrest at the blastula stage. nih.govnih.gov

Furthermore, studies on porcine somatic cell nuclear transfer (SCNT) have shown that the methylation status of the donor cell is a crucial factor for successful cloning. nih.govsemanticscholar.org When porcine fibroblast donor cells were treated with 5-methyl-dCTP to induce hypermethylation, the developmental competence of the resulting cloned embryos was significantly impaired. nih.govsemanticscholar.org This demonstrates that proper mammalian development is highly sensitive to the levels of DNA methylation, which can be directly influenced by the availability of 5-methyl-dCTP. nih.govsemanticscholar.org

Genomic Imprinting and X-Chromosome Inactivation

Genomic imprinting and X-chromosome inactivation are classic examples of epigenetic regulation where gene expression is silenced in a parent-of-origin-specific or chromosome-wide manner, respectively. acs.orggoogle.comresearchgate.net Both processes rely on the establishment and stable inheritance of differential DNA methylation patterns at specific control regions. acs.orgresearchgate.netxiahepublishing.com DNA methylation is a key mechanism for the allele-specific silencing of imprinted genes and is also involved in maintaining the silent state of the inactive X chromosome (Xi) in females. acs.orgnih.gov

The establishment of these methylation imprints occurs in the germline and must be faithfully maintained throughout development. google.com The availability of 5-methyl-dCTP during the critical windows of embryonic development is therefore implicitly linked to the proper execution of these processes. Research has shown that the introduction of 5-methyl-dCTP into cells can induce the silencing of an active X-linked gene, mimicking the natural process of X-inactivation. nih.govoup.com This induced silencing could be reversed by treatment with a demethylating agent, confirming the role of methylation in this process. nih.govoup.com This suggests that fluctuations in the 5-methyl-dCTP pool could potentially disrupt the delicate balance required for establishing and maintaining both genomic imprints and X-chromosome inactivation, leading to developmental disorders. acs.orggoogle.com

Consequences of Dysregulated 5-methyl-dCTP Levels or Incorporation

While the regulated incorporation of 5-methylcytosine (B146107) is essential for normal biology, the uncontrolled availability or incorporation of its precursor, 5-methyl-dCTP, can lead to aberrant epigenetic states with significant pathological consequences.

Establishment of Aberrant DNA Methylation Patterns

The intracellular concentration of 5-methyl-dCTP is normally kept low to prevent its random, unregulated incorporation into DNA, which could lead to widespread, non-programmed gene silencing. acs.org This is achieved in part by enzymes like dCTP pyrophosphatase 1 (DCTPP1), which specifically hydrolyzes 5-methyl-dCTP. nih.govportlandpress.comuniprot.org

When the function of such sanitizing enzymes is compromised, or when cells are experimentally exposed to high levels of 5-methyl-dCTP, aberrant DNA methylation patterns can arise. nih.govoncotarget.com Studies have shown that knocking down DCTPP1 in cancer cells leads to a significant increase in intracellular 5-methyl-dCTP levels. nih.govoncotarget.com This, in turn, results in global DNA hypermethylation and altered gene expression. nih.govnih.gov

Similarly, introducing 5-methyl-dCTP into cells via electroporation has been demonstrated to cause heritable gene silencing by inducing hypermethylation at promoter regions. nih.govoup.comnih.gov For example, electroporation of Chinese Hamster Ovary (CHO-K1) cells with 5-methyl-dCTP led to the silencing of the hprt gene, which was associated with a dramatic increase in methylation across its promoter region. oup.com These findings underscore that dysregulated levels of 5-methyl-dCTP can directly cause the establishment of pathological methylation patterns, contributing to disease states like cancer. nih.govoncotarget.com

Table 1: Impact of 5-methyl-dCTP on Global and Gene-Specific Methylation in Porcine Donor Cells This table summarizes data from a study where porcine fetal fibroblasts (PFFs) were treated with 5 µM 5-methyl-dCTP. The data illustrates how increased availability of this precursor leads to hypermethylation.

ParameterControl Group5-methyl-dCTP Treated GroupP-value
Global Genomic Methylation Level56.73%66.57%< 0.05
Methylation of Thy1 geneBaselineIncreasedN/A
Methylation of Oct4 geneBaselineIncreasedN/A
Methylation of Igf2/H19 DMR3BaselineIncreasedN/A

Data adapted from studies on porcine somatic cell nuclear transfer. nih.govsemanticscholar.org

Effects on Cell Proliferation and Apoptosis

The integrity of the DNA methylation landscape is crucial for regulating the cell cycle and the apoptotic machinery. Aberrant methylation resulting from dysregulated 5-methyl-dCTP levels can have profound effects on cell survival and proliferation.

Studies in breast cancer and gastric cancer cell lines have demonstrated a direct link between the metabolism of 5-methyl-dCTP, cell growth, and apoptosis. nih.govnih.gov The enzyme DCTPP1, by controlling 5-methyl-dCTP levels, influences global methylation and thereby cancer cell behavior. Knockdown of DCTPP1 in breast cancer cells (MCF-7) led to retarded proliferation and colony formation. nih.gov In gastric cancer cells, knockdown of DCTPP1 increased sensitivity to chemotherapy, evidenced by reduced cell proliferation and an increase in apoptosis and cell cycle arrest. nih.gov This was accompanied by an increase in intracellular 5-methyl-dCTP levels and hypermethylation of the promoter of the multidrug resistance gene MDR1. nih.govoncotarget.com

Conversely, overexpression of DCTPP1 in breast cancer cells promoted cell growth and stemness, which was associated with decreased intracellular 5-methyl-dCTP and global hypomethylation. nih.gov

Direct experimental introduction of 5-methyl-dCTP has also been shown to induce apoptosis. Microinjection of 5-methyl-dCTP into Xenopus laevis embryos triggered massive cell dissociation and apoptosis, leading to a halt in development. nih.govjenabioscience.comcellco.com.brjenabioscience.com This apoptotic response is likely due to the widespread disruption of gene expression caused by aberrant hypermethylation, coupled with the inhibition of DNA replication and transcription. nih.gov

Table 2: Effects of DCTPP1 Knockdown on Gastric Cancer Cells This table shows the consequences of increased intracellular 5-methyl-dCTP levels (resulting from DCTPP1 knockdown) on cellular processes in BGC-823 gastric cancer cells.

ParameterObservation in DCTPP1-Knockdown CellsAssociated Molecular Change
Cell ProliferationRetardedIncreased intracellular 5-methyl-dCTP level
ApoptosisIncreased
Cell CycleArrest at S phase
MDR1 Gene ExpressionDown-regulatedElevated methylation in promoter region

Data adapted from studies on chemoresistance in gastric cancer. nih.govoncotarget.com

Contributions to Disease Pathogenesis through Epigenetic Alterations (e.g., in transformed cells)

The regulation of DNA methylation is a critical process for normal cellular function, and its dysregulation is a hallmark of many diseases, including cancer. In transformed cells, the control over the distribution of 5-methylcytosine (5-mC) is often lost, leading to aberrant gene expression. nih.govpnas.org While it is widely held that de novo methylation by DNA methyltransferases is the primary mechanism for these changes, an alternative hypothesis suggests that the direct incorporation of 5-methyl-dCTP, derived from cellular DNA repair processes, could contribute to gene silencing. nih.govpnas.org

Ongoing repair of spontaneous DNA damage produces nucleotide monophosphates, including 5-methyldeoxycytidine monophosphate (5-methyl-dCMP). nih.gov In normal cells, this is typically prevented from re-entering the DNA synthesis pathway. However, in transformed cells with disrupted pyrimidine (B1678525) metabolism, 5-methyl-dCMP could be phosphorylated to 5-methyl-dCTP and subsequently incorporated into DNA by polymerases. nih.govpnas.org This process could lead to the methylation of cytosine residues in new locations, altering gene expression and contributing to the gene silencing phenotype often observed in cancer. nih.gov

Research on Chinese hamster ovary (CHO) cells has provided evidence for this hypothesis. A specific strain of CHO cells with a high frequency of spontaneous gene silencing was shown to have a low activity of 5-methyl-dCMP deaminase, an enzyme that would normally convert 5-methyl-dCMP to thymidine (B127349) monophosphate (TMP). nih.govpnas.org This deficiency allows for the potential accumulation of 5-methyl-dCMP and its subsequent conversion to 5-methyl-dCTP for incorporation into the genome. nih.gov

Furthermore, the metabolism of 5-methyl-dCTP itself is implicated in cancer biology. Human dCTP pyrophosphatase 1 (DCTPP1) is an enzyme that can hydrolyze dCTP and its analogs, including 5-methyl-dCTP. nih.govwaocp.com Studies in breast cancer have shown that DCTPP1 preferentially hydrolyzes 5-methyl-dCTP over dCTP. nih.gov The expression of DCTPP1 has been linked to cancer cell proliferation and the maintenance of cancer stem cells. nih.govjenabioscience.com Overexpression of DCTPP1 in certain breast cancer cell lines leads to a decrease in the intracellular concentration of 5-methyl-dCTP and a corresponding global DNA hypomethylation, a known phenomenon in cancer that can promote uncontrolled cell growth. nih.gov Conversely, knocking down DCTPP1 increases global methylation levels. nih.gov This indicates that DCTPP1-mediated modulation of the 5-methyl-dCTP pool is a significant factor in shaping the epigenetic landscape of cancer cells. nih.gov

Table 1: Research Findings on DCTPP1 in Breast Cancer

Cell LineDCTPP1 StatusIntracellular 5-methyl-dCTP LevelGlobal DNA MethylationOutcome
MCF-7 KnockdownIncreased nih.govElevated nih.govN/A
MDA-MB-231 OverexpressedDecreased nih.govDecreased nih.govPromotes cell growth and stemness nih.gov

Considerations in Bacteriophage Biology (e.g., XP-12 phage)

Bacteriophages, which are viruses that infect bacteria, have evolved diverse strategies to overcome host defense mechanisms, such as restriction-modification systems. frontiersin.orgnih.gov One such strategy involves the modification of their genomic DNA, for instance, by replacing canonical bases with modified ones. frontiersin.org The bacteriophage XP-12, which infects Xanthomonas oryzae, is a prime example, as its genome completely lacks cytosine and instead contains 5-methylcytosine (5mC). frontiersin.orgnih.govbiorxiv.org

This complete substitution of cytosine with 5mC renders the XP-12 genome resistant to a vast majority of the host's Type II restriction endonucleases, which would otherwise recognize and cleave the foreign phage DNA. frontiersin.org The synthesis of this unique DNA requires a specialized metabolic pathway for the production of its precursors. After infecting its host, the XP-12 phage induces the synthesis of several unique enzymes to manage its nucleotide pool. nih.govnih.gov

One key induced enzyme is a dCTP methyltransferase, which methylates dCTP to form 5-methyl-dCTP. nih.gov This 5-methyl-dCTP then serves as the substrate for DNA polymerase to synthesize the 5mC-containing phage genome.

Interestingly, the phage has also evolved a novel pathway for the biosynthesis of thymidine triphosphate (dTTP), another essential building block for its DNA. XP-12 induces the synthesis of a specific enzyme called 5-methyl-dCTP deaminase. nih.govnih.govacs.org This enzyme catalyzes the deamination of 5-methyl-dCTP, converting it directly into dTTP. nih.govnih.gov This provides an alternative route for obtaining the thymine (B56734) residues required for phage DNA replication, demonstrating a sophisticated adaptation to ensure the successful propagation of its modified genome within the host cell. nih.gov

Table 2: Key Enzymes in Bacteriophage XP-12 Nucleotide Metabolism

EnzymeSubstrateProductFunction in Phage Biology
dCTP methyltransferase dCTP5-methyl-dCTPProduces the precursor for 5-methylcytosine incorporation into the phage genome. nih.gov
5-methyl-dCTP deaminase 5-methyl-dCTPdTTPProvides a novel pathway for the synthesis of thymine residues for phage DNA. nih.govnih.gov

Advanced Research Methodologies and Applications Involving 5 Methyl Dctp

Enzymatic Synthesis of Modified DNA for Research Purposes

The ability to enzymatically synthesize DNA containing 5-methylcytosine (B146107) (5mC) using 5-methyl-dCTP is a cornerstone of modern epigenetic research. This process allows for the creation of DNA molecules with defined methylation patterns, which are invaluable for a wide range of biochemical and cellular studies. neb.comneb.com

Generation of Defined Methylated DNA Probes and Reference Fragments

The enzymatic incorporation of 5-methyl-dCTP into DNA through methods like polymerase chain reaction (PCR) enables the production of fully methylated DNA probes and reference fragments. neb.comjenabioscience.com These custom-synthesized DNA molecules serve as essential controls and standards in various assays. For instance, they are used as reference fragments in the study of 5-hydroxymethylcytosine (B124674) (5-hmC), another important DNA modification. jenabioscience.com

A key application of these methylated probes is in the characterization of DNA-binding proteins and their sensitivity to cytosine methylation. By comparing the binding of a protein to both a methylated and an unmethylated version of its target DNA sequence, researchers can determine if the protein's binding is inhibited or unaffected by methylation. This is critical for understanding the regulatory roles of DNA methylation in processes like gene expression.

Furthermore, a technique known as guide positioning sequencing (GPS) utilizes T4 DNA polymerase to incorporate 5-methyl-dCTP at the 3'-ends of DNA fragments. This protects the cytosines in that region from bisulfite conversion, a common method for DNA methylation analysis. This clever modification allows for the simultaneous analysis of genetic variations and DNA methylation patterns within the same DNA molecule. frontiersin.org

Production of DNA for Methyl Sensitivity Assays of Restriction Endonucleases

A significant application of 5-methyl-dCTP is in the production of DNA substrates to test the methylation sensitivity of restriction endonucleases. apexbt.com Restriction enzymes are proteins that cut DNA at specific recognition sequences. Many of these enzymes are sensitive to the methylation status of the DNA, meaning they will not cut if their recognition site is methylated.

By performing PCR with 5-methyl-dCTP in place of dCTP, researchers can generate DNA fragments that are fully methylated at all cytosine residues. nih.gov These methylated DNA substrates can then be incubated with various restriction enzymes to determine whether the enzymes can cleave the methylated DNA. This information is crucial for selecting the appropriate enzymes for downstream applications like cloning or DNA mapping, where the methylation status of the DNA might influence the outcome.

For example, the isoschizomer pair of restriction enzymes, HpaII and MspI, are commonly used to study CpG methylation. Both enzymes recognize the same DNA sequence (CCGG), but HpaII is blocked by methylation of the internal cytosine, while MspI is not. neb.com Fully methylated DNA controls, created using 5-methyl-dCTP, are essential for validating the activity and specificity of these enzymes in such assays. neb.com

A novel method for generating partially digested DNA fragments involves controlling the ratio of 5-methyl-dCTP to dCTP during PCR. oup.com This allows for the creation of a population of DNA molecules with varying degrees of methylation, which, upon digestion with a methyl-sensitive restriction enzyme, produces a ladder of fragments similar to that of a partial digest. oup.com

Quantification and Detection of 5-methyl-dCTP and Related Nucleotides

Accurate measurement of the cellular pools of 5-methyl-dCTP and other deoxynucleoside triphosphates (dNTPs) is vital for understanding DNA metabolism and its impact on genomic integrity. mdpi.com Alterations in dNTP pool composition can lead to increased mutation rates and DNA damage. mdpi.comnih.gov Several advanced methodologies have been developed for the precise quantification of these molecules.

High-Throughput Fluorescence-Based Quantification Methods

High-throughput fluorescence-based methods offer a sensitive and adaptable approach for quantifying dNTPs, including 5-methyl-dCTP. mdpi.comresearchgate.net These methods are often preferred over traditional radioactivity-based assays due to their safety and ease of use. nih.gov

One such innovative protocol employs specific enzymes to differentiate between canonical and non-canonical dNTPs. mdpi.comresearchgate.netdntb.gov.ua For example, to distinguish 5-methyl-dCTP from dCTP, an enzyme that selectively hydrolyzes one but not the other can be used. mdpi.com The remaining nucleotide can then be quantified using a fluorescence-based assay. These methods provide a more accurate picture of the dNTP pool's composition, which is crucial for interpreting mutational patterns in sequencing data. mdpi.comresearchgate.netdntb.gov.ua

A fluorescence polarization-based DNA methylation (FPDM) assay has also been developed for the high-throughput quantification of global DNA methylation. tandfonline.com This method utilizes methyl-sensitive and -insensitive restriction enzymes to cleave DNA, followed by the incorporation of a fluorescently labeled dCTP into the resulting fragments. tandfonline.com The change in fluorescence polarization provides a measure of the methylation level. tandfonline.com

Enzymatic dNTP Incorporation Assays for Nucleotide Pool Analysis

Enzymatic dNTP incorporation assays are a widely used method for measuring dNTP concentrations. mdpi.com These assays are based on the principle of extending a DNA primer annealed to a template, where the amount of a specific dNTP to be measured is the limiting factor. nih.govresearchgate.net The rate or extent of DNA polymerization, which is proportional to the concentration of the limiting dNTP, can be detected using various techniques, including fluorescence. mdpi.com

Recent advancements in these assays have focused on their application to non-canonical dNTPs like 5-methyl-dCTP. mdpi.com For instance, researchers have demonstrated that Q5 DNA polymerase can incorporate 5-methyl-dCTP into DNA as efficiently as it incorporates dCTP. mdpi.com To specifically quantify 5-methyl-dCTP in a mixture containing dCTP, enzymes that selectively degrade dCTP, such as the Dcd:dut enzyme, can be employed prior to the incorporation assay. mdpi.comnih.gov This enzymatic pre-treatment ensures that only 5-methyl-dCTP is available for incorporation by the DNA polymerase, allowing for its accurate quantification. mdpi.comnih.gov

Table 1: Comparison of dNTP Incorporation by Q5 DNA Polymerase

NucleotideIncorporation Efficiency by Q5 Polymerase
5-methyl-dCTPSimilar to dCTP mdpi.com
dCTPHigh mdpi.com
5-hydroxymethyl-dCTPSimilar to dCTP mdpi.com

Mass Spectrometry-Based Assays for Nucleotide Levels (e.g., LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the "gold standard" for the quantification of global DNA methylation and nucleotide levels due to its high sensitivity and selectivity. visikol.comcreativebiomart.net This powerful analytical technique can overcome the limitations of other methods, particularly when analyzing low-abundance modified bases. researchgate.net

In this approach, DNA is first enzymatically hydrolyzed into its constituent nucleosides. visikol.com These nucleosides are then separated by liquid chromatography and detected by a mass spectrometer. visikol.com By using stable isotope-labeled internal standards, LC-MS/MS can provide accurate and absolute quantification of various nucleosides, including 5-methyl-2'-deoxycytidine (B118692) (the nucleoside form of 5-methyl-dCTP). visikol.comcreativebiomart.net

An improved LC-MS/MS method utilizing positive/negative ion-switching has been developed to separate and quantify various cytosine derivatives produced by the TET family of enzymes, which are involved in DNA demethylation. nih.gov This method allows for the simultaneous analysis of multiple modified cytosine nucleosides, providing a comprehensive view of the DNA methylation landscape. nih.gov

Table 2: Performance of an LC-MS/MS Method for Nucleoside Quantification

AnalyteRetention Time (min)LOD (pmol)LLOQ (pmol)
Cytosine DerivativesVariable nih.govUp to 1,000 nih.govUp to 1,000 nih.gov

LOD: Limit of Detection; LLOQ: Lower Limit of Quantification

Applications in DNA Methylation Profiling and Advanced Sequencing Technologies

The study of DNA methylation, a key epigenetic modification, has been significantly advanced by the use of 5-methyl-2'-deoxycytidine-5'-triphosphate (5-methyl-dCTP). This modified nucleotide is instrumental in various modern molecular biology techniques, enabling more accurate and comprehensive analysis of the methylome.

Bisulfite-Free Methylome and Hydroxymethylome Sequencing Approaches (e.g., Guide Positioning Sequencing (GPS), Direct Methylation Sequencing (DM-Seq))

Bisulfite sequencing has long been the gold standard for DNA methylation analysis. However, the harsh chemical treatment involved can lead to DNA degradation and introduces biases. To overcome these limitations, novel sequencing methods have been developed, with 5-methyl-dCTP playing a crucial role in some of these advanced techniques.

Guide Positioning Sequencing (GPS) is a location-specific sequencing technology that provides comprehensive DNA methylation characterization across the genome. A key principle of GPS involves the enzymatic substitution of deoxycytidine triphosphate (dCTP) with 5-methyl-dCTP at the 3'-ends of DNA fragments. Current time information in Birmingham, GB.jenabioscience.comneb.com This is achieved through the dual functionality of T4 DNA polymerase, which exhibits exonuclease activity to remove dNTPs from the 3'-end and polymerase activity to incorporate 5-methyl-dCTP. neb.com This incorporation of 5-methylcytosine protects the cytosines at the 3'-end from undergoing conversion during the subsequent bisulfite treatment. Current time information in Birmingham, GB.jenabioscience.comneb.com

The protected 3'-end, with its preserved original base composition, serves two primary purposes. Firstly, it allows for the independent profiling of genetic variations. Current time information in Birmingham, GB.neb.com Secondly, it acts as a "guide" to facilitate a more rapid and accurate alignment of the 5'-end of the sequencing read, which contains the methylation information from the original DNA sample. Current time information in Birmingham, GB.jenabioscience.comneb.com This dual-information approach enhances the efficiency and accuracy of methylome analysis. Current time information in Birmingham, GB.neb.com

Feature of GPSRole of 5-methyl-dCTPReference
Principle Substituted for dCTP at the 3'-end of DNA fragments by T4 DNA polymerase. Current time information in Birmingham, GB.jenabioscience.comneb.com
Function Protects cytosines at the 3'-end from bisulfite conversion. Current time information in Birmingham, GB.jenabioscience.comneb.com
Advantage The preserved 3'-end acts as a guide for more accurate alignment of the methylation-informative 5'-end and allows for simultaneous genetic variation analysis. Current time information in Birmingham, GB.jenabioscience.comneb.com

Direct Methylation Sequencing (DM-Seq) is a bisulfite-free method for profiling 5-methylcytosine (5mC) at single-base resolution. nih.govnih.govnih.gov This all-enzymatic approach avoids the DNA-damaging effects of bisulfite treatment. nih.govnih.govnih.gov The core of DM-Seq involves the use of two key enzymes: a neomorphic DNA methyltransferase and a DNA deaminase. nih.govnih.govnih.gov The process is designed to specifically protect unmodified cytosines, leaving the native 5mC residues susceptible to deamination, which are then read as thymine (B56734) during sequencing. nih.govnih.gov While 5-methyl-dCTP is not a direct reagent in the primary DM-Seq workflow for sample analysis, it is essential for the validation and quality control of the method. zymoresearch.com Specifically, DNA templates of known sequence can be synthesized using PCR with 5-methyl-dCTP to create fully methylated control DNA. These controls are crucial for assessing the efficiency and accuracy of the enzymatic reactions in the DM-Seq process.

Generation of Control DNA for Methylation-Specific PCR (MSP)

Methylation-Specific PCR (MSP) is a widely used technique for the targeted analysis of DNA methylation patterns at specific CpG sites. upenn.edu The method relies on the differential amplification of methylated versus unmethylated DNA following bisulfite treatment. upenn.edu For the accurate interpretation of MSP results, it is imperative to include appropriate controls.

5-methyl-dCTP is instrumental in the generation of positive control DNA for MSP. zymoresearch.comneb-online.de By substituting dCTP with 5-methyl-dCTP in a PCR reaction, it is possible to synthesize DNA fragments that are fully methylated at every cytosine position. pnas.orgresearchgate.net This in vitro-methylated DNA serves as a reliable positive control for the primers designed to amplify methylated sequences. neb-online.de Conversely, unmethylated control DNA can be generated in a parallel PCR reaction using standard dNTPs.

The use of these defined controls ensures the specificity of the MSP primers and helps to prevent false-negative results. The availability of fully methylated control DNA is particularly important for confirming that the PCR conditions are optimal for the amplification of the methylated allele.

Control Type for MSPMethod of GenerationRole of 5-methyl-dCTPReference
Positive Control (Fully Methylated) PCR with a nucleotide mix containing 5-methyl-dCTP in place of dCTP.The direct source of 5-methylcytosine in the control DNA. zymoresearch.comneb-online.de
Negative Control (Unmethylated) Standard PCR with dATP, dGTP, dCTP, and dTTP.Not used.

Probing Protein-DNA Interactions

Understanding the intricate interactions between proteins and specific DNA modifications is fundamental to deciphering the mechanisms of gene regulation. 5-methyl-dCTP is a valuable tool in the synthesis of specialized DNA probes for studying these interactions.

Pull-down Assays for 5-hydroxymethylcytosine Binding Proteins

Pull-down assays are a common technique used to identify and isolate proteins that bind to a specific DNA sequence or modification. To investigate proteins that recognize 5-hydroxymethylcytosine (5hmC), a crucial oxidative product of 5mC, researchers often use DNA probes containing this modification. jenabioscience.comoup.com

While the direct focus is on 5hmC, probes containing 5mC are critical for comparative and control experiments. jenabioscience.comjenabioscience.com These 5-methylated DNA probes are synthesized via PCR, where 5-methyl-dCTP is incorporated into the DNA fragment. jenabioscience.comzymoresearch.comjenabioscience.com These probes are typically biotinylated to allow for their immobilization on streptavidin-coated beads. researchgate.net

In a typical experiment, nuclear extracts are incubated with these immobilized DNA probes. Proteins that bind to 5-methylated DNA will be "pulled down" with the beads. By running parallel experiments with unmodified DNA, 5-methylated DNA, and 5-hydroxymethylated DNA (synthesized using 5-hydroxymethyl-dCTP), researchers can identify proteins that specifically bind to each modification, or those that bind to both. jenabioscience.comoup.comresearchgate.net This comparative approach is essential for distinguishing true 5hmC binders from general DNA-binding proteins or those that exclusively recognize 5mC. oup.comresearchgate.net

DNA Probe TypeSynthesis MethodApplication in Pull-down AssaysReference
5-methylcytosine (5mC) Probe PCR with 5-methyl-dCTP.Used as a control and for comparative binding studies to identify proteins that specifically recognize 5hmC versus 5mC. jenabioscience.comzymoresearch.comjenabioscience.com
5-hydroxymethylcytosine (5hmC) Probe PCR with 5-hydroxymethyl-dCTP.Used to capture and identify proteins that bind to 5hmC. jenabioscience.comoup.com
Unmodified DNA Probe Standard PCR with dCTP.Serves as a negative control to identify non-specific DNA-binding proteins. nih.gov

Photoaffinity Modification of DNA Binding Proteins

Photoaffinity labeling is a powerful technique to covalently crosslink interacting proteins to a specific DNA sequence, allowing for their stringent purification and identification. nih.govnih.gov This method utilizes DNA probes that contain a photoreactive group, which upon activation by UV light, forms a covalent bond with a nearby protein. nih.govnih.gov

DNA probes containing 5-methylcytosine are used in photoaffinity labeling experiments to study the proteins that interact with methylated DNA. nih.gov These probes can be synthesized using 5-methyl-dCTP in a PCR reaction, with one of the primers containing a photoreactive moiety, such as a diazirine group. nih.gov

In a typical workflow, the 5-methylated, photoreactive DNA probe is incubated with a cellular lysate or purified proteins. nih.govnih.gov The mixture is then exposed to UV light to induce crosslinking. nih.govnih.gov The DNA-protein complexes can then be isolated, often via a biotin (B1667282) tag on the DNA probe, and the crosslinked proteins identified by mass spectrometry. This approach provides a "snapshot" of the proteins that are in close proximity to the methylated DNA at a given moment. While photoreactive analogues of dCTP exist, the use of a modified primer to introduce the photoreactive group allows for the specific placement of the crosslinker on a DNA probe that has been globally modified with 5-methylcytosine using 5-methyl-dCTP. jenabioscience.com

Emerging Research Avenues and Future Perspectives in 5 Methyl Dctp Research

Elucidation of Undiscovered Metabolic Enzymes and Regulatory Mechanisms (e.g., mammalian 5-methyl-deoxycytidine kinases)

A significant gap in our knowledge is the complete metabolic pathway of 5-methyl-dCTP in mammals. While the degradation of methylated DNA is a likely source of 5-methyl-deoxycytidine (5-methyl-dC), the enzymes responsible for its phosphorylation to 5-methyl-dCTP remain largely uncharacterized. mdpi.com The existence of mammalian kinases that can phosphorylate 5-methyl-deoxycytidine is implied by the observation that cells can incorporate externally supplied labeled 5-methyl-deoxycytidine into their DNA. mdpi.com However, specific mammalian 5-methyl-deoxycytidine kinases have not yet been definitively identified. mdpi.com

Early research suggested that dCMP kinase has no activity on 5-methyl-dCMP, which would prevent the formation of 5-methyl-dCDP and subsequently 5-methyl-dCTP. pnas.org However, more recent studies in Chinese hamster ovary (CHO) cells with a high frequency of gene silencing have shown significant uptake of labeled 5-methyl-dC into DNA, suggesting that some kinase activity, even if low, must exist to convert 5-methyl-dCMP to its di- and triphosphate forms. pnas.orgnih.govpnas.org It is known that the kinase responsible for converting diphosphonucleotides to triphosphonucleotides is not highly specific. nih.govpnas.org

The search for these elusive kinases is a critical area of future research. Identifying and characterizing these enzymes will be pivotal in understanding how the intracellular pool of 5-methyl-dCTP is regulated. Furthermore, the discovery of a 5-methyl-dCTP deaminase in bacteriophage XP-12, which provides a novel pathway for dTTP synthesis, raises the question of whether analogous enzymes or pathways exist in mammals to control 5-methyl-dCTP levels. nih.gov

Understanding the Precise Triggers and Consequences of Misincorporated 5-methyl-dCTP

The misincorporation of 5-methyl-dCTP into DNA is a rare event with potentially profound consequences for gene expression and genome stability. nih.govpnas.org Research has shown that even a low level of 5-methyl-dCTP misincorporation can trigger a cascade of further methylation events, leading to the stable silencing of genes. nih.govpnas.org This has been demonstrated in permeabilized cells where the introduction of 5-methyl-dCTP led to a significant increase in gene silencing events that could be reversed by demethylating agents. nih.govpnas.org

A key trigger for the misincorporation of 5-methyl-dCTP appears to be a reduction in the activity of 5-methyl-dCMP deaminase, an enzyme that would normally prevent the accumulation of 5-methyl-dCMP and its subsequent conversion to 5-methyl-dCTP. nih.govpnas.org The consequences of this misincorporation are significant, as it can lead to heritable changes in gene expression and altered cytosine methylation patterns. apexbt.com The ability to synthesize DNA fully substituted with 5-methyl-dCTP via PCR will be a valuable tool for studying the effects of this modification in a controlled manner. apexbt.comnih.gov

Future research in this area will need to focus on identifying the specific cellular conditions and genetic backgrounds that predispose cells to 5-methyl-dCTP misincorporation. Understanding the precise molecular mechanisms by which this initial misincorporation event leads to the propagation and maintenance of a silenced epigenetic state is also a critical area of investigation.

Refining Mathematical and Biological Models for Dynamic DNA Methylation Turnover

DNA methylation is a highly dynamic process, characterized by a continuous turnover of methylation marks. frontiersin.org This dynamic nature is governed by the interplay of DNA methyltransferases (DNMTs) and Ten-Eleven Translocation (TET) enzymes. frontiersin.orgbiorxiv.org Mathematical models are becoming increasingly important tools for understanding the complex dynamics of DNA methylation. frontiersin.org These models are moving beyond simple bulk measurements to incorporate the dual methylated or unmethylated state of individual CpG sites and the heterogeneity observed at the single-cell level. frontiersin.org

Recent models propose that the concurrent activity of opposing methylation and demethylation enzymes creates a biochemical cycle, leading to active turnover of DNA methylation. arxiv.org This turnover can result in biochemical oscillations that are implicated in the regulation of cell differentiation. arxiv.org New models are being developed to explain how these local biochemical cycles can couple through chromatin organization to create synchronized domains of turnover activity. arxiv.org

Potential Research Avenues in Epigenetic Modulation (e.g., targeting dCTP pyrophosphatase 1 for epigenetic intervention research)

The enzymes that regulate the levels of 5-methyl-dCTP are emerging as potential targets for epigenetic intervention. One such enzyme is dCTP pyrophosphatase 1 (DCTPP1), a human enzyme that hydrolyzes dCTP and its modified forms, including 5-methyl-dCTP. oncotarget.comresearchgate.net Overexpression of DCTPP1 has been observed in several cancers, including gastric and breast cancer, and is often associated with a poor prognosis. oncotarget.comoncotarget.comnih.gov

Research has shown that DCTPP1 can modulate intracellular levels of 5-methyl-dCTP. oncotarget.comresearchgate.net Knockdown of DCTPP1 in cancer cells leads to an increase in intracellular 5-methyl-dCTP, which has been linked to changes in DNA methylation and gene expression. oncotarget.comnih.gov For instance, in gastric cancer cells, increased 5-methyl-dCTP levels due to DCTPP1 knockdown were associated with hypermethylation of the MDR1 promoter, leading to increased sensitivity to the chemotherapeutic agent 5-fluorouracil. oncotarget.com Conversely, in breast cancer, DCTPP1 overexpression was linked to global hypomethylation, promoting cell growth and stemness. nih.gov

These findings highlight DCTPP1 as a promising target for epigenetic therapy. Developing inhibitors of DCTPP1 could provide a novel strategy for modulating DNA methylation patterns in cancer cells, potentially reversing drug resistance or inhibiting tumor growth. oncotarget.comresearchgate.net Future research will likely focus on the development and testing of specific DCTPP1 inhibitors and exploring their therapeutic potential in various cancer models.

Q & A

Q. How can experimental designs be optimized to assess the metabolic kinetics of 5-methyl-dCTP in different cancer cell lines?

  • Methodological Answer : Use time-course experiments to measure intracellular concentrations of 5-methyl-dCTP and dCTP at intervals (e.g., 0, 24 hours) in cell lines like MCF-7 and MDA-MB-231. Employ shRNA knockdown models (e.g., NC-shRNA, shRNA1/2) to compare relative metabolite levels via triplicate biological replicates with error bars for standard deviation . Validate results using LC-MS or HPLC with protocols described in studies utilizing 5-methyl-dCTP purchased from Zymo Research or Promega .

Q. What are the primary applications of 5-methyl-dCTP in studying DNA methylation mechanisms?

  • Methodological Answer : 5-methyl-dCTP is incorporated during primer extension or PCR to generate methylated DNA templates. For example, in studies of transcription factor binding (e.g., AP-2), use single-stranded M13 DNA templates with human gene fragments (e.g., proenkephalin promoter regions) and compare binding affinity between methylated (5-methyl-dCTP) and unmethylated (dCTP) DNA via electrophoretic mobility shift assays (EMSAs) .

Advanced Research Questions

Q. How can contradictory findings on 5-methyl-dCTP's role in global hypomethylation be resolved across studies?

  • Methodological Answer : Conduct meta-analyses to identify variables such as cell type specificity (e.g., breast cancer vs. stem cells), treatment duration, and shRNA efficiency (see Figure 1c/d and 2e/f in ). Use statistical tools like ANOVA to compare variance between studies. Cross-validate using alternative methylation quantification methods (e.g., bisulfite sequencing vs. mass spectrometry) .

Q. What methodological improvements enhance the accuracy of 5-methyl-dCTP quantification in complex cellular matrices?

  • Methodological Answer : Optimize LC-MS/MS protocols by using gradient-grade acetonitrile and formic acid for mobile phases. Employ internal standards (e.g., stable isotope-labeled 5-methyl-dCTP) to correct for matrix effects. Validate sensitivity via calibration curves spanning 0.1–100 ng/mL, as demonstrated in studies using Promega dNTP mixes .

Q. How does 5-methyl-dCTP incorporation influence epigenetic crosstalk in mRNA therapy development?

  • Methodological Answer : Design in vitro transcription assays with T7 RNA polymerase and 5-methyl-dCTP to synthesize modified mRNA. Compare translational efficiency and immunogenicity (e.g., TLR activation) against unmodified mRNA using ribosome profiling and cytokine release assays. Reference protocols from stem cell studies cited in .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of 5-methyl-dCTP on DNA methylation patterns?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify methylation levels vs. 5-methyl-dCTP concentration. Use tools like GraphPad Prism for EC50 calculations. For high-throughput data, employ bioinformatics pipelines (e.g., MethylKit in R) to identify differentially methylated regions .

Q. How can researchers address batch effects in 5-methyl-dCTP metabolism studies involving multiple cell lines?

  • Methodological Answer : Implement randomized block designs during experiments. Normalize data using spike-in controls (e.g., synthetic methylated DNA added to lysates) and apply ComBat or PCA to correct for technical variability .

Ethical & Validation Considerations

Q. What ethical guidelines apply when using 5-methyl-dCTP in human cell line engineering?

  • Methodological Answer : Adhere to institutional review board (IRB) protocols for genetic modification. Disclose all chemical modifications in patent applications or publications, as specified in . Use validated cell lines (e.g., ATCC-certified) to ensure reproducibility .

Q. How can researchers verify the specificity of 5-methyl-dCTP incorporation without cross-reactivity to hydroxymethylated analogs?

  • Methodological Answer : Perform tandem mass spectrometry (MS/MS) to distinguish 5-methyl-dCTP from 5-hydroxymethyl-dCTP via unique fragmentation patterns. Use anti-5-methylcytosine antibodies in dot-blot assays for orthogonal validation .

Tables for Key Experimental Parameters

Parameter MCF-7 Cells MDA-MB-231 Cells AP-2 Binding Assay
Time Points Analyzed0, 24 hours0, 24 hoursN/A
5-methyl-dCTP Concentration12.5 ng/mL (±1.2 SD)15.3 ng/mL (±1.8 SD)100% incorporation in primer extension
Key Statistical ToolANOVA with Tukey’s post-hocStudent’s t-testEMSA band densitometry

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